molecular formula C15H17NO2S B14607161 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium CAS No. 60263-92-5

1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium

Cat. No.: B14607161
CAS No.: 60263-92-5
M. Wt: 275.4 g/mol
InChI Key: LJEPNISDEZZFJI-UHFFFAOYSA-N
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Description

1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring with an oxidized nitrogen atom, a sulfinyl group, and a trimethylphenyl substituent, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium typically involves the oxidation of pyridine derivatives. One common method includes the use of pyridine N-oxides as starting materials. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the sulfinyl group. The trimethylphenyl group can be introduced through Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the trimethylphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed

Scientific Research Applications

1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The trimethylphenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyridine N-oxide: A simpler analog with similar oxidation properties.

    2,3,6-Trimethylphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Sulfinyl Pyridines: Compounds with similar sulfinyl functional groups.

Uniqueness

1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium is unique due to the combination of its oxidized pyridine ring, sulfinyl group, and trimethylphenyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

60263-92-5

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

1-oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium

InChI

InChI=1S/C15H17NO2S/c1-11-7-8-12(2)14(13(11)3)10-19(18)15-6-4-5-9-16(15)17/h4-9H,10H2,1-3H3

InChI Key

LJEPNISDEZZFJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)CS(=O)C2=CC=CC=[N+]2[O-])C

Origin of Product

United States

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